

Introduction: A Bifunctional Linchpin in Modern Organic Synthesis

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Compound of Interest

Compound Name: (3-Chloro-2-formylphenyl)boronic acid

Cat. No.: B1426510

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(3-Chloro-2-formylphenyl)boronic acid is a highly versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a boronic acid, an aldehyde, and a chloro substituent—on a phenyl ring makes it an exceptionally valuable tool for constructing complex molecular architectures. The boronic acid moiety serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with remarkable efficiency and predictability.^{[1][2]} Concurrently, the ortho-positioned formyl (aldehyde) group provides a reactive site for a plethora of subsequent transformations, including condensations, reductive aminations, and intramolecular cyclizations. This unique bifunctionality allows for the elegant and convergent synthesis of diverse scaffolds, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent in biologically active compounds.^{[3][4]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Handling

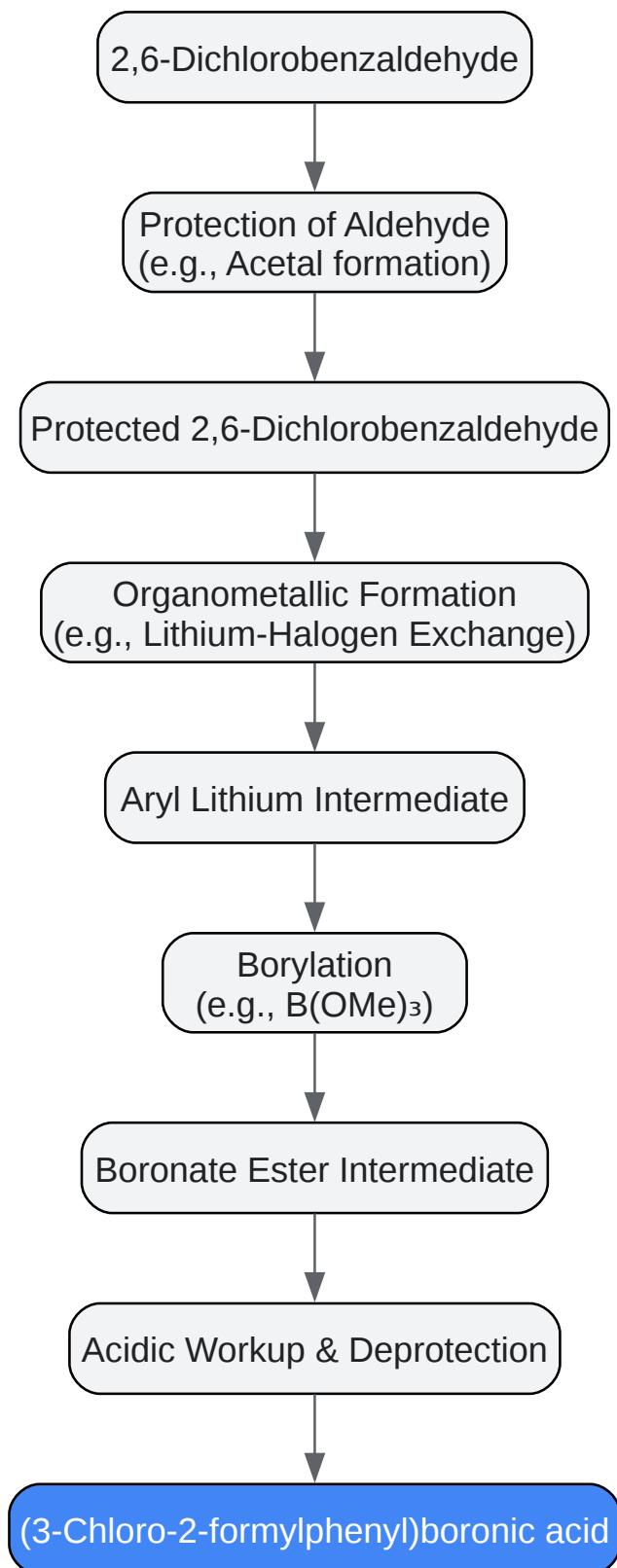
Accurate knowledge of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. **(3-Chloro-2-formylphenyl)boronic acid** is typically supplied as a solid and requires specific storage conditions to maintain its integrity.^[5]

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 928048-11-7 | [5] [6] |
| Molecular Formula | C ₇ H ₆ BClO ₃ | [7] |
| Molecular Weight | 184.39 g/mol | [5] [7] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Refrigerator (2-8°C) | [5] |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N | [5] [8] |

Trustworthiness in Handling: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, significant boroxine formation can affect reaction stoichiometry and kinetics.[\[9\]](#) It is crucial to store the reagent in a tightly sealed container in a refrigerator.[\[5\]](#) For quantitative experiments, drying the material under high vacuum prior to use can ensure accuracy.[\[9\]](#)

Synthesis Pathway

While **(3-Chloro-2-formylphenyl)boronic acid** is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common strategy for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate.[\[10\]](#)[\[11\]](#) A plausible route is outlined below, adapted from general procedures for formylphenylboronic acids.[\[12\]](#)



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Caption: General synthetic workflow for formylphenylboronic acids.

Representative Synthesis Protocol

This protocol is a representative example based on established chemical principles.[\[10\]](#)[\[12\]](#)

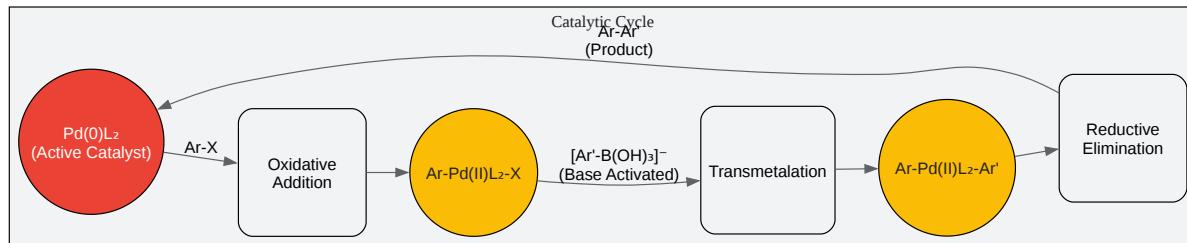
- Protection: The aldehyde group of 2,6-dichlorobenzaldehyde is first protected (e.g., as a diethyl acetal) to prevent its reaction with the organometallic intermediate.
- Lithiation: The protected dichlorobenzaldehyde is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C. A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a lithium-halogen exchange, selectively forming the aryl lithium species at one of the chloro positions.
- Borylation: Trimethyl borate, $B(OCH_3)_3$, is added to the cooled solution, reacting with the aryl lithium intermediate to form a boronate ester.
- Hydrolysis & Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl). This step simultaneously hydrolyzes the boronate ester to the boronic acid and removes the acetal protecting group, revealing the aldehyde.
- Isolation: The product is extracted into an organic solvent, which is then washed, dried, and evaporated. The resulting solid can be purified by recrystallization or column chromatography.

Core Reactivity and Applications in Drug Discovery

The power of **(3-Chloro-2-formylphenyl)boronic acid** lies in its capacity to participate in sequential or one-pot transformations, making it a cornerstone reagent for building molecular complexity.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming $C(sp^2)-C(sp^2)$ bonds.[\[2\]](#)[\[13\]](#) This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide/triflate, offering a mild, reliable, and functional-group-tolerant method for synthesizing biaryl and substituted styrene motifs, which are privileged structures in many pharmaceuticals.[\[1\]](#)[\[14\]](#)[\[15\]](#)

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for success. The base (e.g., K_2CO_3 , Cs_2CO_3) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.^[16] The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.

Step-by-Step Suzuki Coupling Protocol

- Setup: To an oven-dried Schlenk flask, add **(3-Chloro-2-formylphenyl)boronic acid** (1.1 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as $Pd(PPh_3)_4$ (0.03 mmol, 3 mol%), and a base (e.g., K_2CO_3 , 2.5 mmol).
- Degassing: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
- Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via syringe.
- Reaction: Heat the mixture with stirring (e.g., at 90 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.^[1]

- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Synthesis of Benzofuran Scaffolds

Benzofurans are core structures in numerous natural products and pharmacologically active compounds.^{[3][4][17]} The ortho-formyl and boronic acid functionalities of the title compound provide an elegant entry point to this heterocyclic system. A common strategy involves an initial Suzuki coupling to install a vinyl partner, followed by an intramolecular reaction involving the aldehyde.

Example Workflow: Synthesis of a 2-Arylbenzofuran

- **Suzuki Coupling:** Couple **(3-Chloro-2-formylphenyl)boronic acid** with a (2-methoxyphenyl)boronic acid to form a 3-chloro-2-formyl-2'-methoxy-1,1'-biphenyl intermediate. The methoxy group serves as a masked phenol.
- **Demethylation:** Treat the biphenyl intermediate with a reagent like boron tribromide (BBr_3) to cleave the methyl ether, revealing a phenol.^[17]
- **Intramolecular Cyclization:** The resulting 2'-hydroxy-3-chloro-2-formyl-1,1'-biphenyl can then undergo an intramolecular cyclization. This can be an acid- or base-catalyzed condensation between the phenol and the aldehyde to form the benzofuran ring system. This approach offers a powerful method for building highly substituted benzofurans.^[18]

Safety and Handling

(3-Chloro-2-formylphenyl)boronic acid is associated with standard laboratory hazards. It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, in contact with skin, or if inhaled.^[5]

- **H-Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).^[5]

- P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[5]

Self-Validating Protocol: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Ensure access to an emergency eyewash station and safety shower.

Conclusion

(3-Chloro-2-formylphenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its unique combination of functionalities enables chemists to execute sophisticated synthetic plans, such as the Suzuki-Miyaura coupling, followed by intramolecular cyclizations to rapidly access complex heterocyclic scaffolds like benzofurans.[2][3][18] This capability is of paramount importance in drug discovery, where the rapid and efficient generation of diverse and novel molecular entities is a key driver of innovation.[11][19][20] By understanding the principles behind its reactivity and applying robust, validated protocols, researchers can fully exploit the potential of this powerful building block to advance their scientific goals.

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